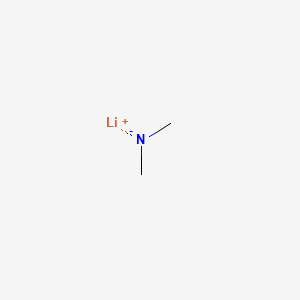
1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine
Descripción general
Descripción
1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine, also known as PTZPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTZPA is a triazole derivative that has been synthesized through various methods and has shown promising results in scientific studies.
Aplicaciones Científicas De Investigación
Ruthenium-Catalyzed Cycloadditions
1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine demonstrates significance in organic synthesis, particularly in [3 + 2]-cycloadditions catalyzed by ruthenium. This process leads to the formation of 1,4,5-trisubstituted-1,2,3-triazoles, showcasing the compound's utility in creating structurally diverse triazoles with potential applications in drug development and materials science (Majireck & Weinreb, 2006).
Organic Light-Emitting Diodes (OLEDs)
In the development of OLEDs, derivatives of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine have been employed as host materials. These derivatives exhibit excellent thermal stability and solubility, crucial for fabricating efficient phosphorescent OLEDs through solution processing. The enhanced performance of these materials in OLEDs underscores their potential in improving display and lighting technologies (Ge et al., 2008).
Protective Group for Secondary Amines
The compound serves as a protective group for secondary amines, compatible with various chemical conditions. This application is vital in synthetic chemistry, enabling complex molecule construction by protecting sensitive amine groups during reactions. The phenyldiazenyl group derived from 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine showcases adaptability in synthesis processes, facilitating the generation and manipulation of amine-containing compounds (Lazny et al., 2001).
Ni(II) Complexes
The compound's derivatives have been studied for their role in forming Ni(II) complexes with click-derived triazole ligands. These studies provide insights into the electronic structures and coordination chemistry of Ni(II), contributing to the understanding of metal-ligand interactions and their implications in catalysis and material sciences (Schweinfurth et al., 2013).
Synthesis of Triazolo-Thiadiazinyl-Pyrazol-5-amines
An efficient synthesis method involving 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine for creating triazolo-thiadiazinyl-pyrazol-5-amines showcases the compound's utility in generating novel molecules. This process highlights the compound's role in expanding the chemical space for potential pharmaceuticals and agrochemicals (Sujatha et al., 2018).
Propiedades
IUPAC Name |
1-phenyl-3-(1,2,4-triazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-11(10-4-2-1-3-5-10)6-7-15-9-13-8-14-15/h1-5,8-9,11H,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAOJMXDYLVVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406748 | |
| Record name | 1-PHENYL-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine | |
CAS RN |
883291-44-9 | |
| Record name | 1-PHENYL-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone](/img/structure/B1587593.png)

